2,2-Bis(4-fluorophenyl)-1,3-dithiolane
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Overview
Description
2,2-Bis(4-fluorophenyl)-1,3-dithiolane is an organic compound characterized by the presence of two fluorophenyl groups attached to a dithiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Bis(4-fluorophenyl)-1,3-dithiolane typically involves the reaction of 4-fluorobenzaldehyde with 1,3-propanedithiol in the presence of a catalyst. The reaction is carried out under reflux conditions, often using a solvent such as toluene or dichloromethane. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with careful control of reaction parameters to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: 2,2-Bis(4-fluorophenyl)-1,3-dithiolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar aprotic solvents like dimethylformamide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced dithiolane derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Bis(4-fluorophenyl)-1,3-dithiolane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Industry: Utilized in the production of advanced materials, including high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2-Bis(4-fluorophenyl)-1,3-dithiolane involves its interaction with specific molecular targets and pathways. The compound’s fluorophenyl groups and dithiolane ring contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological pathways, leading to its observed bioactivity .
Comparison with Similar Compounds
1,1,1-Trichloro-2,2-bis(4-fluorophenyl)ethane (DFDT): A difluoro congener of DDT with insecticidal properties.
Bis(4-fluorophenyl)methanol: A related compound used as a building block in organic synthesis.
Uniqueness: 2,2-Bis(4-fluorophenyl)-1,3-dithiolane is unique due to its dithiolane ring, which imparts distinct chemical properties and reactivity compared to other fluorophenyl compounds. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex molecules and materials .
Properties
IUPAC Name |
2,2-bis(4-fluorophenyl)-1,3-dithiolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2S2/c16-13-5-1-11(2-6-13)15(18-9-10-19-15)12-3-7-14(17)8-4-12/h1-8H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTZFBLQZMRCNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(S1)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2S2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30576203 |
Source
|
Record name | 2,2-Bis(4-fluorophenyl)-1,3-dithiolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30576203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141582-12-9 |
Source
|
Record name | 2,2-Bis(4-fluorophenyl)-1,3-dithiolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30576203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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